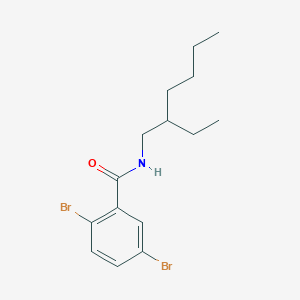

2,5-dibromo-N-(2-ethylhexyl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry and Halogenated Organic Compounds Research

The benzamide functional group is a cornerstone of medicinal chemistry and materials science. Benzamides are amides of benzoic acid, and this structural motif is present in a significant number of commercially available pharmaceuticals, highlighting its importance. benthamdirect.com Research into N-substituted benzamide derivatives is robust, with studies frequently exploring their potential as antitumor and antimicrobial agents, or as inhibitors for specific biological targets like histone deacetylases (HDACs) or the STAT3 signaling pathway. nih.govnih.gov The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition in biological systems. nih.gov

Concurrently, the field of halogenated organic compounds is vast and diverse. The introduction of halogen atoms, particularly bromine, onto an aromatic scaffold can dramatically alter a molecule's physical, chemical, and biological properties. oup.com In nature, polybrominated aromatic compounds are found in marine organisms, such as sponges of the Dysidea species, where they are often produced by symbiotic bacteria. nih.gov These natural products have attracted research interest for their unique structures and bioactivities. nih.govdntb.gov.ua Synthetically, halogenation is a key strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity. oup.com The compound 2,5-dibromo-N-(2-ethylhexyl)benzamide thus represents a convergence of these two major research areas, combining the privileged benzamide core with a specific dibromination pattern.

Overview of Prior Research on Structurally Related Benzamide Derivatives and Polybrominated Aromatics

While direct studies on this compound are scarce, a wealth of information exists for structurally analogous compounds.

Structurally Related Benzamide Derivatives: Research has demonstrated that modifications on both the aromatic ring and the amide nitrogen of benzamides lead to a wide range of biological activities. For instance, various N-substituted benzamides have been synthesized and tested for their anti-proliferative activity against cancer cell lines, with some showing efficacy comparable to established inhibitors. benthamdirect.comresearchgate.net Other studies have focused on developing N-substituted sulfamoylbenzamide derivatives as inhibitors of specific signaling pathways implicated in cancer. nih.gov The synthesis methods for these derivatives are well-established, often involving the coupling of a substituted benzoic acid with a primary or secondary amine. mdpi.com

Polybrominated Aromatic Compounds: The most extensively studied class of polybrominated aromatics are the polybrominated diphenyl ethers (PBDEs), which have been investigated both as environmental contaminants and as natural products with potential therapeutic applications. nih.govnih.gov These compounds, consisting of two bromine-substituted aromatic rings linked by an ether, share structural similarities with the dibrominated benzene (B151609) ring of the target molecule. wikipedia.org Research has shown that the bromination pattern significantly influences their properties. wikipedia.org Furthermore, compounds like tetrabromobisphenol A (TBBPA) and hydroxylated PBDEs have been studied for their ability to interact with biological transport proteins like transthyretin, suggesting that brominated aromatics can act as ligands for key proteins. oup.com

The table below presents computed physical and chemical properties for a structurally similar compound, 2,5-dibromo-N-(3-ethylpentan-2-yl)benzamide, which provides a reasonable estimate for the properties of the title compound.

Table 1: Computed Properties for a Structurally Analogous Benzamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H19Br2NO | nih.gov |

| Molecular Weight | 377.11 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 5.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 376.98129 Da | nih.gov |

| Topological Polar Surface Area | 29.1 Ų | nih.gov |

Data for 2,5-dibromo-N-(3-ethylpentan-2-yl)benzamide, sourced from PubChem.

Rationale for Comprehensive Academic Investigation of this compound

A dedicated investigation into this compound is justified by the unique combination of its structural features, which suggests potential for novel applications.

Bioactivity Potential: The benzamide core is a proven pharmacophore, and the dibromo-aromatic substitution could confer potent and selective biological activity, analogous to other halogenated therapeutic agents. benthamdirect.comnih.gov

Modulation of Physical Properties: The N-(2-ethylhexyl) group is a bulky, chiral, and lipophilic substituent. This group is expected to significantly influence the molecule's solubility, membrane permeability, and conformational flexibility, which are critical parameters for both drug candidates and materials science applications.

Material Science Applications: The combination of a rigid, polar aromatic core with a flexible, nonpolar alkyl chain makes the molecule amphiphilic. This structure could be explored for applications in polymer chemistry or as a component in organic electronic materials.

Comparative Research: Studying this specific isomer and N-substituent would provide valuable data for structure-activity relationship (SAR) studies within the broader class of halogenated benzamides. benthamdirect.comnih.gov Understanding how the 2,5-dibromo pattern and the 2-ethylhexyl group affect its properties compared to other known benzamides is a worthy academic pursuit.

Scope and Objectives of the Research Outline on this compound

A comprehensive research program for this compound should be systematic, progressing from fundamental chemistry to applied investigations.

Scope: The research will encompass the chemical synthesis, structural and physicochemical characterization, computational analysis, and preliminary screening for biological and material properties of this compound.

Objectives:

Chemical Synthesis and Optimization:

To develop and optimize a high-yield synthetic route to this compound, likely starting from 2,5-dibromobenzoic acid and 2-ethylhexylamine (B116587).

To purify the final compound and confirm its identity and purity using standard analytical techniques (e.g., NMR, MS, elemental analysis).

Structural and Physicochemical Characterization:

To fully characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

To determine its key physicochemical properties, such as melting point, solubility in various solvents, and lipophilicity (LogP).

If suitable crystals can be obtained, to determine its three-dimensional molecular structure via single-crystal X-ray diffraction.

Computational Modeling:

To perform computational studies to predict molecular geometry, electronic properties, and potential interactions with biological targets through molecular docking simulations against relevant protein families (e.g., kinases, deacetylases).

Preliminary Application Screening:

Biological Activity: To conduct in-vitro screening against a panel of cancer cell lines and microbial strains to identify any potential antiproliferative or antimicrobial activity, building on findings from related benzamides. nih.govnih.gov

Material Properties: To investigate its thermal stability (TGA), phase transitions (DSC), and potential as a plasticizer or additive in common polymer matrices.

The table below summarizes the potential areas of investigation for related benzamide derivatives, which can guide the screening of the title compound.

Table 2: Investigated Applications of Structurally Related Benzamide Derivatives

| Compound Class | Investigated Application | Reference |

|---|---|---|

| N-Substituted Benzamides | Antitumor Agents (Histone Deacetylase Inhibitors) | benthamdirect.comnih.govresearchgate.net |

| N-Substituted Sulfamoylbenzamides | Anticancer Agents (STAT3 Signaling Inhibitors) | nih.gov |

| Pyridyl Benzamides | Synthesis Catalysis, Pharmaceutical Intermediates | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21Br2NO |

|---|---|

Molecular Weight |

391.14 g/mol |

IUPAC Name |

2,5-dibromo-N-(2-ethylhexyl)benzamide |

InChI |

InChI=1S/C15H21Br2NO/c1-3-5-6-11(4-2)10-18-15(19)13-9-12(16)7-8-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,18,19) |

InChI Key |

YVPGIGVQQXRCRA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Dibromo N 2 Ethylhexyl Benzamide

Precursor Synthesis and Functional Group Introduction for 2,5-dibromo-N-(2-ethylhexyl)benzamide

The foundational synthesis of this compound typically involves a two-step process: the bromination of the benzamide (B126) core followed by the introduction of the N-(2-ethylhexyl) group through amidation.

Bromination Strategies for the Benzamide Core

The introduction of two bromine atoms at the 2 and 5 positions of the benzamide ring is a critical step that can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Commonly, molecular bromine (Br₂) is used in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to enhance the electrophilicity of the bromine. The reaction is typically carried out in a suitable solvent, such as a halogenated hydrocarbon or acetic acid. The directing effects of the amide group (-CONH₂) on the benzene (B151609) ring play a significant role in determining the position of bromination. The amide group is an ortho-, para-directing group, but steric hindrance can influence the final substitution pattern.

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a catalyst or under photochemical conditions. The use of NBS can sometimes offer milder reaction conditions and improved selectivity.

| Brominating Agent | Catalyst/Conditions | Typical Solvent |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane (B109758), Acetic Acid |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), Light | Carbon tetrachloride, Acetonitrile (B52724) |

Recent research has also explored peptide-catalyzed electrophilic aromatic bromination for the synthesis of atropisomeric benzamides, which can offer high levels of enantioselectivity. researchgate.netnih.gov While not directly applied to this specific compound, these methods highlight the potential for catalytic control in bromination reactions. researchgate.netnih.gov

Amidation Reactions for N-(2-ethylhexyl) Introduction

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis. acs.org In the context of synthesizing this compound, this step involves the reaction of 2,5-dibromobenzoic acid with 2-ethylhexylamine (B116587).

Direct amidation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated to facilitate the reaction. Common methods for carboxylic acid activation include:

Conversion to an acyl chloride: 2,5-dibromobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 2,5-dibromobenzoyl chloride. This acyl chloride then readily reacts with 2-ethylhexylamine to form the desired amide. This is a widely used industrial method due to the low cost of chlorinating agents. ucl.ac.uk

Use of coupling reagents: A variety of coupling reagents can be used to promote the amidation reaction. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium- or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk

The choice of solvent is also important, with dimethylformamide (DMF) and dichloromethane (CH₂Cl₂) being commonly used due to their ability to dissolve the reactants effectively. ucl.ac.uk

| Activation Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Cost-effective, widely used in industry. ucl.ac.uk |

| Coupling Reagents | EDC, HATU, T3P | Milder conditions, often used in laboratory scale synthesis. ucl.ac.uk |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These principles are applicable to the synthesis of this compound.

Chemo- and Regioselective Synthesis Pathways

Achieving the desired 2,5-dibromo substitution pattern with high regioselectivity is a key challenge. Advanced methods focus on controlling the reaction to minimize the formation of unwanted isomers. This can be achieved through:

Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position, followed by reaction with an electrophile. For benzamides, the amide group can act as a directing group, allowing for selective functionalization at the ortho-position. Subsequent bromination at the para-position would then lead to the desired 2,5-disubstituted product.

Use of Pre-functionalized Starting Materials: An alternative approach is to start with a molecule that already contains one or both of the desired functional groups in the correct positions. For example, starting with 2-bromo-5-aminobenzoic acid would allow for selective introduction of the second bromine atom and subsequent modification of the amino and carboxylic acid groups.

Catalytic Methodologies in the Formation of this compound

Catalytic methods offer several advantages over stoichiometric reactions, including increased efficiency, milder reaction conditions, and reduced waste.

In the context of amidation, various catalysts have been developed to promote the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need for stoichiometric activating agents. These include:

Boronic acid catalysts: These have been shown to be effective for direct amidations at room temperature.

Ruthenium and Iridium catalysts: These have been used in the dehydrogenative coupling of alcohols and amines to form amides, although this is a different synthetic route.

Ceric ammonium nitrate (CAN): This has been used as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave conditions. nih.gov

While not specifically reported for this compound, these catalytic methods represent the forefront of amide bond formation and could potentially be adapted for its synthesis.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Several green chemistry principles can be applied to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation methods have a higher atom economy than those requiring activating agents. acs.org

Use of Safer Solvents: Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key goal. ucl.ac.uk Research has shown that many amide coupling reactions can be performed in less hazardous solvents. ucl.ac.uk

Catalysis: As mentioned above, catalytic reactions are inherently greener than stoichiometric ones as they reduce waste.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce environmental impact. researchgate.net Microwave-assisted, solvent-free amide synthesis has been reported using catalysts like boric acid or ceric ammonium nitrate. nih.govresearchgate.net

The development of sustainable and efficient synthetic methods is an ongoing area of research, and the application of these principles to the synthesis of this compound could lead to more environmentally friendly production processes.

Reaction Mechanism Elucidation in the Synthesis of this compound

Understanding the underlying reaction mechanisms is fundamental to controlling reaction outcomes, minimizing byproducts, and achieving high yields. The synthesis of this compound can plausibly be achieved via two main routes: (A) bromination of N-(2-ethylhexyl)benzamide or (B) amidation of 2,5-dibromobenzoic acid or its derivatives with 2-ethylhexylamine. The mechanistic details of each critical step are explored below.

The introduction of two bromine atoms onto the benzene ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. quora.comlibretexts.org This class of reaction is characteristic of aromatic compounds, where the electron-rich π-system of the benzene ring attacks a strong electrophile. masterorganicchemistry.com

For a typical benzene derivative, molecular bromine (Br₂) is not electrophilic enough to overcome the ring's aromatic stability. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. masterorganicchemistry.comwikipedia.org The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species (often represented as Br⁺) that can be attacked by the benzene ring. libretexts.orglibretexts.org

The reaction mechanism proceeds in two main steps:

Attack of the Electrophile : The π-electrons of the aromatic ring act as a nucleophile, attacking the polarized bromine-catalyst complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation : A weak base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and regenerates the Lewis acid catalyst. libretexts.org

The regioselectivity of the bromination (i.e., the positions where the bromine atoms attach) is dictated by the directing effects of the substituents already present on the benzene ring. In the synthesis starting from N-(2-ethylhexyl)benzamide, the N-acyl group (-CONH-R) is a deactivating, ortho, para-directing group. The lone pair on the nitrogen can be delocalized into the ring, stabilizing the arenium ion when attack occurs at the ortho and para positions. However, the electron-withdrawing nature of the carbonyl group deactivates the ring towards electrophilic attack compared to benzene. The initial bromination would likely yield a mixture of ortho- and para-brominated products.

To achieve the 2,5-dibromo substitution pattern, the directing effects of both the amide group and the first bromine atom must be considered. Bromine itself is a deactivating, ortho, para-director. If the first bromination occurs at the para position (position 4), the second bromination would be directed to the positions ortho to the bromine (positions 3 and 5). If the first bromination is at the ortho position (position 2), the second bromine is directed para to the first bromine (position 5), leading to the desired 2,5-dibromo product. The precise ratio of isomers depends heavily on reaction conditions.

The formation of the amide bond between a carboxylic acid (like 2,5-dibromobenzoic acid) and an amine (2-ethylhexylamine) is a condensation reaction that typically requires activation of the carboxylic acid. researchgate.net Direct reaction of a carboxylic acid and an amine requires very high temperatures and is often inefficient. Therefore, several strategies are employed to facilitate this transformation, primarily revolving around the principle of nucleophilic acyl substitution.

Acyl Chloride Pathway: A common and effective method involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nanobioletters.com

The mechanism proceeds as follows:

Activation : The carboxylic acid attacks the activating agent (e.g., thionyl chloride), leading to the formation of a highly reactive intermediate.

Chloride Attack : A chloride ion attacks the carbonyl carbon of the intermediate, leading to the formation of the acyl chloride and gaseous byproducts like SO₂ and HCl.

Nucleophilic Attack : The lone pair of electrons on the nitrogen of 2-ethylhexylamine attacks the electrophilic carbonyl carbon of the 2,5-dibromobenzoyl chloride. This forms a tetrahedral intermediate.

Proton Transfer and Elimination : The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A subsequent deprotonation step, often by another molecule of the amine or a non-nucleophilic base, yields the final amide product, this compound.

Coupling Reagent Pathway: Alternatively, coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can be used to activate the carboxylic acid in situ. google.comnih.gov For instance, using a carbodiimide, the carboxylic acid adds across the C=N double bond, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea (B33335) byproduct. google.com This method avoids the harsh conditions needed for acyl chloride formation.

Optimization and Scale-Up Considerations for the Synthesis of this compound

Transitioning a synthetic route from a small-scale laboratory procedure to a large-scale industrial process requires careful optimization of reaction parameters and consideration of safety, cost, and environmental impact. acs.org

Optimization of Bromination: The key to optimizing the bromination step is to maximize the yield of the desired 2,5-dibromo isomer while minimizing the formation of other isomers and over-brominated products.

Reagent Selection : While molecular bromine with a Lewis acid is common, alternative brominating agents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. researchgate.net For industrial applications, the in-situ generation of bromine from safer precursors like HBr and an oxidant (e.g., NaOCl) in a continuous flow reactor can mitigate the hazards of storing and handling large quantities of liquid bromine. nih.gov

Catalyst Loading : The amount of Lewis acid catalyst must be optimized. Insufficient catalyst will lead to slow or incomplete reactions, while excess catalyst can increase costs and complicate purification.

Temperature Control : Electrophilic aromatic bromination is typically exothermic. Precise temperature control is crucial to prevent runaway reactions and control selectivity. Lower temperatures often favor the desired isomer.

Solvent Choice : The solvent must be inert to the reaction conditions. Chlorinated solvents are common, but greener alternatives are increasingly sought in industrial processes. The polarity of the solvent can also influence reaction rate and selectivity.

The following interactive table illustrates a potential optimization study for the bromination of N-(2-ethylhexyl)benzamide.

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2,5-isomer (%) |

| 1 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | CH₂Cl₂ | 25 | 12 | 65 |

| 2 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | CH₂Cl₂ | 0 | 12 | 78 |

| 3 | Br₂ (2.2 eq) | AlCl₃ (0.1 eq) | CH₂Cl₂ | 0 | 12 | 72 |

| 4 | NBS (2.2 eq) | FeBr₃ (0.1 eq) | CH₃CN | 25 | 24 | 55 |

| 5 | Br₂ (2.2 eq) | FeBr₃ (0.1 eq) | 1,2-Dichloroethane | 0 | 12 | 81 |

Optimization and Scale-Up of Amidation: For the amide bond formation, optimization focuses on achieving complete conversion, simplifying product purification, and ensuring safety. acs.org

Activation Method : The choice between forming an acyl chloride or using a coupling reagent involves trade-offs. The acyl chloride route is often high-yielding and uses inexpensive reagents (SOCl₂), but generates corrosive HCl gas. Coupling reagents are milder but more expensive and generate stoichiometric byproducts that must be removed (e.g., dicyclohexylurea). ucl.ac.uk

Base : In the acyl chloride method, a base (like triethylamine (B128534) or pyridine) is required to neutralize the HCl byproduct. The choice and amount of base are critical to prevent side reactions and facilitate the reaction.

Solvent and Temperature : The reaction is typically run in aprotic solvents like dichloromethane, THF, or ethyl acetate at temperatures ranging from 0 °C to room temperature to control the exothermic reaction between the activated acid and the amine. nanobioletters.com

Process Mass Intensity (PMI) : On a large scale, minimizing waste is crucial. This involves selecting reagents with high atom economy and reducing solvent usage for both the reaction and subsequent workup and purification steps. ucl.ac.uk Recrystallization is often preferred over chromatography for purification on a large scale due to solvent consumption and cost.

An example of an optimization table for the amidation step is shown below.

| Entry | Activation Method | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SOCl₂ | Triethylamine (1.1) | Toluene | 25 | 4 | 92 |

| 2 | SOCl₂ | Pyridine (1.1) | Toluene | 25 | 4 | 88 |

| 3 | (COCl)₂ | Triethylamine (1.1) | CH₂Cl₂ | 0 | 3 | 95 |

| 4 | EDC (1.2) | DMAP (0.1) | CH₂Cl₂ | 25 | 12 | 85 |

| 5 | T3P (1.5) | Pyridine (2.0) | Ethyl Acetate | 25 | 6 | 90 |

By systematically studying these parameters, a robust, safe, and efficient process for the synthesis of this compound can be developed and successfully scaled up.

Advanced Structural Characterization and Elucidation of 2,5 Dibromo N 2 Ethylhexyl Benzamide

Vibrational Spectroscopy for Functional Group and Bond Analysis of 2,5-dibromo-N-(2-ethylhexyl)benzamide

Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound

The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the various functional groups present in the molecule. These include the N-H and C=O stretching vibrations of the amide group, the C-H vibrations of the 2-ethylhexyl alkyl chain, and the vibrations associated with the 1,2,4-trisubstituted benzene (B151609) ring.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent peak, is anticipated around 1650-1680 cm⁻¹, characteristic of a secondary amide. researchgate.net The aromatic C-H stretching vibrations are likely to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethylhexyl group will appear below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.netnist.gov

Bending vibrations of the CH₂ and CH₃ groups in the ethylhexyl chain are expected in the 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. researchgate.net The C-N stretching vibration of the amide group is predicted to be in the range of 1313-1490 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations of the substituted benzene ring are anticipated to provide information about the substitution pattern. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-900 cm⁻¹ region. The C-Br stretching vibrations are typically found at lower wavenumbers, often below 700 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group |

| ~3350 | N-H Stretch | Secondary Amide |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| 2850-2960 | Aliphatic C-H Stretch | 2-Ethylhexyl Group |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| 1450-1465 | CH₂ Bend | 2-Ethylhexyl Group |

| 1370-1380 | CH₃ Bend | 2-Ethylhexyl Group |

| ~1350 | C-N Stretch | Secondary Amide |

| 800-900 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |

| <700 | C-Br Stretch | Bromine Substituent |

Raman Spectroscopy of this compound

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the dibrominated benzene ring and the carbon-carbon framework.

The C-Br stretching vibrations are anticipated to produce strong Raman signals, typically in the range of 500-650 cm⁻¹. aps.org The precise position can be influenced by the substitution pattern on the benzene ring. aps.org The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, are expected to be prominent in the Raman spectrum, appearing around 1000 cm⁻¹. renishaw.com Aromatic C=C stretching vibrations will likely be observed in the 1550-1600 cm⁻¹ region.

The aliphatic C-H stretching and bending vibrations of the 2-ethylhexyl group, while also present in the Raman spectrum, are generally weaker compared to the signals from the aromatic ring. The C-C stretching vibrations of the alkyl chain will contribute to the spectrum in the 800-1200 cm⁻¹ region. stellarnet.us The carbonyl (C=O) stretch of the amide is typically a weak to medium band in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Predicted Assignment | Functional Group |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| 2850-2960 | Aliphatic C-H Stretch | 2-Ethylhexyl Group |

| ~1600 | Aromatic C=C Stretch | Benzene Ring |

| ~1660 | C=O Stretch | Secondary Amide |

| ~1000 | Ring Breathing Mode | 1,2,4-Trisubstituted Benzene |

| 800-1200 | C-C Stretch | 2-Ethylhexyl Group |

| 500-650 | C-Br Stretch | Bromine Substituent |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the structure of unknown compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the accurate determination of the molecular weight. For this compound (C₁₅H₂₁Br₂NO), the expected monoisotopic mass is approximately 392.999 g/mol . Due to the presence of two bromine atoms, the molecular ion region will exhibit a characteristic isotopic pattern with peaks at [M], [M+2], and [M+4] in a ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com

While ESI is a soft ionization method, in-source fragmentation can sometimes be observed. stackexchange.com For N-alkylated amides, cleavage of the amide bond can occur. nih.govosu.edu This would lead to the formation of a protonated 2-ethylhexylamine (B116587) fragment and a dibromobenzoyl cation. The stability of the resulting fragments often dictates the likelihood of such cleavage. nih.govrsc.org

Table 3: Predicted ESI-MS Data for this compound

| m/z (Predicted) | Ion | Description |

| ~393.99, 395.99, 397.99 | [M+H]⁺ | Protonated molecule with characteristic dibromo isotopic pattern |

| ~264.88, 266.88, 268.88 | [C₇H₄Br₂O]⁺ | Dibromobenzoyl cation |

| ~130.16 | [C₈H₂₀N]⁺ | Protonated 2-ethylhexylamine |

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of this compound

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The high-energy electron impact in EI-MS leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

The mass spectrum of this compound is expected to show a molecular ion peak, albeit potentially weak, with the characteristic 1:2:1 isotopic pattern for a dibrominated compound. youtube.com A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to a stable benzoyl cation. nih.govyoutube.com In this case, a dibromobenzoyl cation (m/z ~265, with isotopic peaks) would be a prominent fragment.

Another significant fragmentation pathway would involve the loss of the 2-ethylhexyl side chain. Cleavage of the C-C bond beta to the nitrogen atom could lead to the loss of a C₆H₁₃ radical, resulting in a fragment ion. Alpha-cleavage next to the nitrogen is also a possibility. Fragmentation of the ethylhexyl group itself would produce a series of smaller alkyl fragments. The presence of bromine atoms can also influence fragmentation, with the potential loss of a bromine radical (Br•) from the molecular ion or subsequent fragment ions. acs.orgnih.gov

Table 4: Predicted GC-MS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |

| ~393, 395, 397 | [C₁₅H₂₁Br₂NO]⁺ | Molecular ion |

| ~265, 267, 269 | [C₇H₃Br₂O]⁺ | Loss of the 2-ethylhexylamino radical |

| ~314, 316 | [C₁₅H₂₀BrNO]⁺ | Loss of a bromine radical |

| ~185, 187 | [C₇H₄BrO]⁺ | Dibromobenzoyl cation with loss of one bromine |

| ~113 | [C₈H₁₇]⁺ | 2-Ethylhexyl cation |

| ~77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation of the benzoyl moiety |

Computational and Theoretical Investigations of 2,5 Dibromo N 2 Ethylhexyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Properties of 2,5-dibromo-N-(2-ethylhexyl)benzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of molecules.

Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, these calculations can predict key bond lengths, bond angles, and dihedral angles. The stability of the molecule is inherently linked to this geometry, with the lowest energy conformation representing the most stable form.

The geometry of the benzamide (B126) core is expected to be largely planar, though the N-(2-ethylhexyl) substituent introduces significant conformational flexibility. The bond lengths within the benzene (B151609) ring are anticipated to be in the typical range for aromatic systems, with some perturbation due to the electron-withdrawing bromine and amide substituents. The C-Br bond lengths are a key parameter, as are the dimensions of the amide linkage (C-N, C=O). The 2-ethylhexyl group, with its chiral center, can adopt numerous conformations, and DFT calculations can identify the lowest energy rotamers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules and are presented for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| C-Br (C2) | 1.91 | |

| C-Br (C5) | 1.90 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-H | 121.0 | |

| C-C-Br | 119.5 - 120.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the dibrominated benzene ring, with significant contributions from the p-orbitals of the bromine atoms and the π-system of the ring. The LUMO is likely to be distributed over the benzoyl moiety, particularly the π* orbital of the carbonyl group and the aromatic ring. The energy gap can be used to derive important quantum chemical parameters. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: These are representative values based on FMO analysis of analogous compounds.)

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.65 |

| Ionization Potential | I ≈ -EHOMO | 6.85 |

| Electron Affinity | A ≈ -ELUMO | 1.20 |

| Global Hardness | η = (I-A)/2 | 2.83 |

| Electronegativity | χ = (I+A)/2 | 4.03 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior, particularly in non-covalent interactions. The EPS map illustrates regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The bromine atoms will also contribute to regions of negative potential. Conversely, the most positive potential is anticipated to be located on the amide hydrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atoms of the aromatic ring will also exhibit a degree of positive potential. This analysis helps in understanding how the molecule might interact with biological receptors or other molecules.

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties, providing a valuable reference for experimental characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus.

For this compound, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the aromatic ring current and the electronegative bromine and amide substituents. The protons of the 2-ethylhexyl group will have characteristic shifts depending on their proximity to the amide group. In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have the largest chemical shift. The aromatic carbons directly bonded to the bromine atoms will also show distinct shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values relative to TMS, based on theoretical predictions for similar structures.)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| N-H | 8.2 - 8.5 | C=O | 165.0 - 167.0 |

| Aromatic-H | 7.2 - 7.8 | Aromatic C-Br | 115.0 - 125.0 |

| CH (ethylhexyl) | 3.8 - 4.2 | Aromatic C-H | 128.0 - 135.0 |

| CH₂ (ethylhexyl) | 1.2 - 1.8 | Aromatic C-N | 138.0 - 142.0 |

| CH₃ (ethylhexyl) | 0.8 - 1.0 | Aliphatic C | 20.0 - 50.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors.

Key predicted vibrational modes for this compound would include the N-H stretching vibration, the C=O stretching of the amide, C-N stretching, aromatic C-H and C=C stretching, and the C-Br stretching vibrations. The positions of these bands are characteristic of the molecule's structure. For example, the C=O stretching frequency is sensitive to its chemical environment and is a strong, reliable band in the IR spectrum. researchgate.net

Table 4: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative scaled values based on DFT calculations of similar benzamides.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide | ~3350 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethylhexyl Group | 2850 - 2960 | Strong |

| C=O Stretch | Amide I | ~1660 | Very Strong |

| N-H Bend / C-N Stretch | Amide II | ~1540 | Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Amide III | ~1250 | Medium |

| C-Br Stretch | Bromobenzene | 550 - 650 | Medium-Strong |

Conformational Landscape Exploration of this compound

The biological and material properties of a flexible molecule like this compound are intrinsically linked to the ensemble of three-dimensional shapes, or conformations, it can adopt. Conformational analysis is the study of the energetics between these different spatial arrangements. lumenlearning.com

Potential Energy Surface (PES) scans are a fundamental computational technique used to map the energy of a molecule as a function of its geometry. By systematically varying specific dihedral angles (torsion angles), researchers can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

The amide C-N bond: Rotation around this bond is typically restricted due to partial double-bond character, leading to distinct cis and trans isomers relative to the carbonyl group. Theoretical studies on similar N-substituted benzamides have shown that the energy barrier for this rotation can be significant. nih.gov

The N-C bond of the ethylhexyl group: Rotation here determines the orientation of the bulky alkyl substituent relative to the benzamide plane.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to perform relaxed PES scans. In such a scan, a specific dihedral angle is constrained at various values, while the rest of the molecule's geometry is optimized to find the lowest energy for that constraint. The results of these scans allow for the construction of an energy profile, as illustrated in the hypothetical data below.

Interactive Data Table: Hypothetical Rotational Energy Barriers for this compound

| Rotatable Bond | Dihedral Angle Definition | Most Stable Conformation (Angle) | Energy Barrier (kcal/mol) | Notes |

| Amide C-N | O=C-N-C | trans (~180°) | 15 - 20 | The trans conformation is generally favored in secondary amides. |

| Phenyl-Carbonyl C-C | C(ar)-C(ar)-C=O | ~25° | 2 - 5 | A non-planar arrangement is often preferred to minimize steric clash between the carbonyl oxygen and the ortho-bromo substituent. nih.gov |

| N-Alkyl C-N | C-N-CH₂(ethylhexyl) | Staggered (~60°, 180°, 300°) | 3 - 6 | Staggered conformations are favored to reduce steric hindrance. |

This table is illustrative and based on general values for similar chemical moieties. Specific values for this compound would require dedicated quantum mechanical calculations.

An MD simulation of this compound, typically in a solvent box (e.g., water or a nonpolar solvent like toluene) to mimic solution-phase behavior, can reveal:

The relative populations of different conformers identified in PES scans.

The timescale of transitions between different conformational states.

The potential for intramolecular interactions, such as hydrogen bonding if applicable, or hydrophobic collapse of the alkyl chain.

The solvent's effect on conformational preferences. Studies on other amides have shown that solvent polarity can significantly alter the conformational equilibrium. rsc.org

Simulations are typically run for nanoseconds to microseconds, and the resulting trajectory is analyzed to extract properties like root-mean-square deviation (RMSD) to assess stability and radial distribution functions to understand solvation structure. nih.gov

Interactive Data Table: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, or OPLS | A set of parameters and equations used to describe the potential energy of the system. |

| Solvent Model | TIP3P (for water) or explicit solvent molecules | Represents the surrounding medium. |

| System Size | ~5000-10000 atoms | Includes the solute molecule and a sufficient number of solvent molecules. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Temperature | 298 K (25 °C) | Controlled via a thermostat to simulate conditions of interest. |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

This table presents a general setup for an MD simulation. The specific choice of parameters can influence the outcome and accuracy of the simulation. ijnc.ir

Reaction Mechanism Modeling and Transition State Analysis Related to this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states, and the calculation of activation energies.

The synthesis of this compound likely involves the bromination of a benzamide precursor. This reaction proceeds via electrophilic aromatic substitution. Computational modeling can provide critical insights into the regioselectivity of this reaction (i.e., why the bromine atoms add at positions 2 and 5).

DFT calculations can be used to model the reaction pathway:

Formation of the Electrophile: Modeling the interaction of molecular bromine (Br₂) with a Lewis acid catalyst.

Formation of the Sigma Complex (Wheland Intermediate): The electrophile attacks the aromatic ring, forming a carbocation intermediate. The stability of possible sigma complexes (for ortho, meta, and para attack relative to the amide group) can be calculated. The electron-donating, ortho-para directing nature of the amide group, and the deactivating but ortho-para directing nature of the first bromine substituent, would be key factors.

Transition State for Proton Loss: Locating the transition state for the rearomatization of the ring.

By comparing the activation energies for bromination at different positions on the ring, a computational model can predict the most likely substitution pattern. Studies on the halogenation of other aromatic systems have successfully used such approaches to explain observed product distributions. acs.orgbeilstein-journals.org

Interactive Data Table: Hypothetical Calculated Activation Energies (ΔG‡) for Bromination of N-(2-ethylhexyl)benzamide

| Reaction Step | Position of Attack | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| First Bromination | ortho (to amide) | 15 | Favorable |

| First Bromination | meta (to amide) | 25 | Unfavorable |

| First Bromination | para (to amide) | 16 | Favorable |

| Second Bromination (on 2-bromobenzamide) | position 5 | 18 | Favorable, leads to 2,5-dibromo product. |

| Second Bromination (on 2-bromobenzamide) | position 4 | 22 | Less favorable |

This table is illustrative. The actual calculated energies would depend on the level of theory and the specific reaction conditions being modeled. The amide group is activating and ortho, para-directing, while the first bromo substituent is deactivating but also ortho, para-directing, leading to the observed 2,5-substitution pattern.

The final step in the synthesis is the formation of the amide bond between a 2,5-dibromobenzoic acid derivative and 2-ethylhexylamine (B116587). This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a peptide coupling agent.

Theoretical modeling can be used to compare the kinetics of different synthetic routes. For example, one could computationally investigate the mechanism of a carbodiimide-mediated coupling. This would involve calculating the energies of the following key species along the reaction coordinate:

The reactants (2,5-dibromobenzoic acid, 2-ethylhexylamine, and coupling agent).

The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide.

The transition state for the nucleophilic attack of the amine on the activated O-acylisourea intermediate.

The final products (this compound and the urea (B33335) byproduct).

Comparing the highest energy barrier along different potential pathways can help in selecting the most efficient coupling agents and reaction conditions. Kinetic studies on similar N-alkylation and amidation reactions have demonstrated the utility of such computational approaches. nih.govresearchgate.net

Interactive Data Table: Hypothetical Energetics for a DCC-Mediated Amidation Reaction

| Species/State | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | 2,5-dibromobenzoic acid + 2-ethylhexylamine + DCC |

| O-Acylisourea Intermediate | +5.2 | Activated carboxylic acid intermediate. |

| Amine Attack Transition State | +22.5 | The rate-limiting step of the reaction. |

| Tetrahedral Intermediate | +18.7 | Intermediate formed after amine attack. |

| Products | -15.0 | This compound + DCU |

This data is a hypothetical representation of a reaction energy profile for a dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling. DCU refers to dicyclohexylurea. The values illustrate how computational chemistry can map out the energetics of a reaction mechanism.

Reactivity and Derivatization Studies of 2,5 Dibromo N 2 Ethylhexyl Benzamide

Reactions Involving the Bromine Substituents on the Aromatic Ring of 2,5-dibromo-N-(2-ethylhexyl)benzamide

The two bromine atoms on the benzene (B151609) ring are key functional groups that enable a wide range of derivatization strategies. Their reactivity is influenced by their positions on the aromatic ring and the electronic nature of the amide substituent.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new chemical bonds. For a molecule like this compound, these reactions can be employed to selectively functionalize one or both bromine positions.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. chegg.com In the case of dibrominated compounds, both mono- and di-substituted products can be synthesized. For instance, the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been shown to produce a range of biaryl amides in moderate to good yields. rsc.org Similarly, 2,5-dibromo-3-hexylthiophene (B54134) undergoes efficient double Suzuki cross-coupling reactions. researchgate.net It is anticipated that this compound would react in a similar fashion with a variety of organoboron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromoarenes

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Moderate to good | rsc.org |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Reasonable | researchgate.net |

The Stille coupling reaction utilizes organotin compounds as coupling partners with organohalides, catalyzed by palladium complexes. acs.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org The reactivity of the organotin reagent is a key factor, and various aryl, vinyl, and alkyl stannanes can be employed. wikipedia.org While specific examples with 2,5-dibromobenzamides are not prevalent in the literature, the general principles of Stille coupling suggest that this compound would be a suitable substrate for such transformations. harvard.edu

Table 2: General Conditions for Stille Coupling

| Catalyst | Ligand | Solvent | Notes | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | - | Toluene | Commonly used catalyst. | wikipedia.org |

| Pd2(dba)3 | P(t-Bu)3 | Dioxane | Effective for a broad range of substrates. | harvard.edu |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is particularly useful for its high reactivity and the ability to form C(sp²)–C(sp³) bonds. The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents. The Negishi coupling has been successfully applied to the synthesis of bipyridines and other heterocyclic compounds. orgsyn.org It is expected that this compound could be coupled with various organozinc reagents under similar conditions.

Table 3: Key Features of Negishi Coupling

| Catalyst | Organometallic Reagent | Advantages | Reference |

|---|---|---|---|

| Palladium or Nickel complexes | Organozinc | High reactivity, good functional group tolerance. | organic-chemistry.orgwikipedia.org |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov This reaction is a powerful method for the synthesis of substituted alkenes. nih.gov The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. nih.gov While specific examples with 2,5-dibromobenzamides are not widely reported, the reaction of various aryl bromides with alkenes is well-established, suggesting that this compound would be a viable substrate for Heck coupling. nih.gov

Table 4: General Parameters for the Heck Reaction

| Catalyst | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)2 | Triethylamine (B128534) or K2CO3 | DMF or Acetonitrile (B52724) | Aryl bromides and alkenes | nih.govnih.gov |

Nucleophilic Aromatic Substitution on the Brominated Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. nih.gov In the case of 1,4-dibromo-2-nitrobenzene, the nitro group activates the ortho-bromine for nucleophilic attack. chegg.comechemi.comquora.comquora.com The amide group in this compound is also electron-withdrawing, which should activate the bromine atoms towards nucleophilic substitution, although to a lesser extent than a nitro group. Therefore, reactions with strong nucleophiles such as amines, alkoxides, or thiolates are expected to proceed, likely requiring elevated temperatures.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation, particularly lithiation, is a powerful strategy for the functionalization of aromatic rings. The amide group can act as a directing group, facilitating the deprotonation of an adjacent C-H bond. However, in this compound, the bromine atoms are also susceptible to lithium-halogen exchange. The selective monolithiation of 2,5-dibromopyridine (B19318) has been shown to be dependent on solvent and concentration. rsc.org Similarly, the lithiation of N-benzylpyrene-1-carboxamide followed by quenching with an electrophile can lead to substitution at different positions depending on the electrophile used. khanacademy.org It is plausible that treatment of this compound with an organolithium reagent could lead to either lithium-halogen exchange at one of the bromine positions or deprotonation ortho to the amide group, followed by reaction with an electrophile to introduce a new substituent.

Transformations and Reactions at the Amide Linkage of this compound

The amide bond in this compound provides another avenue for chemical modification.

Hydrolysis and Amide Bond Cleavage Studies

Amide hydrolysis can be achieved under both acidic and basic conditions to yield a carboxylic acid and an amine. arkat-usa.orgresearchgate.net The rate of hydrolysis of N-alkyl-4-chlorobenzamides has been studied in sulfuric acid. rsc.orgrsc.org Alkaline hydrolysis of benzamide (B126) and its N-alkyl derivatives has also been investigated. acs.org A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using NaOH in a non-aqueous solvent system has been developed. researchgate.net It is expected that this compound can be hydrolyzed to 2,5-dibromobenzoic acid and 2-ethylhexylamine (B116587) under appropriate acidic or basic conditions.

N-Alkylation/Acylation Reactions

The nitrogen atom of the secondary amide in this compound can be further functionalized through N-alkylation or N-acylation. N-alkylation of amides can be achieved with alcohols using various catalysts, including cobalt nanoparticles and palladium pincer complexes. nih.govtandfonline.com The N-alkylation of benzamide derivatives with secondary alcohols has been reported. researchgate.net N-acylation of secondary amines can be accomplished using acyl chlorides or other acylating agents, sometimes promoted by a catalyst like iodine. nih.gov An efficient method for the N-acylation of amines in water using benzotriazole (B28993) chemistry has also been described. These methods could potentially be applied to this compound to introduce a variety of alkyl or acyl groups onto the amide nitrogen.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be approached by modifying two primary regions of the molecule: the N-alkyl chain and the aromatic ring's halogenation pattern.

Modification of the N-(2-ethylhexyl) group can be achieved by synthesizing a series of N-substituted 2,5-dibromobenzamides. This typically involves the reaction of 2,5-dibromobenzoyl chloride with a variety of primary or secondary amines. The general reaction scheme is as follows:

General Synthesis of N-Alkyl-2,5-dibromobenzamides Starting Material A: 2,5-Dibromobenzoic acid Starting Material B: Desired Alkylamine (e.g., propylamine, cyclohexylamine) Reaction Steps:

Conversion of 2,5-dibromobenzoic acid to 2,5-dibromobenzoyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Acylation of the desired amine with 2,5-dibromobenzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

This synthetic route allows for the introduction of a wide array of alkyl and aryl substituents at the amide nitrogen, enabling structure-activity relationship (SAR) studies. A hypothetical set of derivatives that could be synthesized using this method is presented in the table below.

Table 1: Hypothetical Derivatives of 2,5-dibromobenzamide (B3348433) via N-Alkyl Chain Modification

| Derivative Name | Amine Reactant | Resulting N-Substituent | Molecular Formula |

|---|---|---|---|

| 2,5-dibromo-N-propylbenzamide | Propylamine | -CH₂CH₂CH₃ | C₁₀H₁₁Br₂NO |

| 2,5-dibromo-N-cyclohexylbenzamide | Cyclohexylamine | -C₆H₁₁ | C₁₃H₁₅Br₂NO |

| 2,5-dibromo-N-benzylbenzamide | Benzylamine (B48309) | -CH₂C₆H₅ | C₁₄H₁₁Br₂NO |

This table is for illustrative purposes and represents potential synthetic targets.

Altering the bromine substitution pattern on the benzamide ring requires starting from differently substituted benzoic acids. The synthesis would follow a similar pathway to the one described above, with the key difference being the initial choice of starting material. For instance, to synthesize a 3,5-dibromo analogue, one would begin with 3,5-dibromobenzoic acid.

Research on related compounds, such as the synthesis of 3,5-dibromo-2-aminobenzaldehyde, demonstrates the feasibility of manipulating dibrominated benzene rings. google.com The synthesis of various N-(pyridin-2-yl)-benzamide derivatives also highlights methodologies for creating diverse amide compounds from different starting materials. mdpi.com

The table below illustrates potential structural analogues based on altering the halogenation pattern, all featuring the original N-(2-ethylhexyl) substituent.

Table 2: Potential Analogues via Alteration of Halogenation Pattern

| Compound Name | Starting Benzoic Acid | Halogen Positions | Molecular Formula |

|---|---|---|---|

| 3,5-dibromo-N-(2-ethylhexyl)benzamide | 3,5-Dibromobenzoic acid | 3,5- | C₁₅H₂₁Br₂NO |

| 2,4-dibromo-N-(2-ethylhexyl)benzamide | 2,4-Dibromobenzoic acid | 2,4- | C₁₅H₂₁Br₂NO |

| 2,5-dichloro-N-(2-ethylhexyl)benzamide | 2,5-Dichlorobenzoic acid | 2,5- (Cl) | C₁₅H₂₁Cl₂NO |

This table is for illustrative purposes and represents potential synthetic targets.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: Aryl halides, such as the dibrominated benzene ring in the target molecule, are known to undergo photolytic dehalogenation. Upon absorption of UV light, the carbon-bromine (C-Br) bond can cleave, forming a radical intermediate. This radical can then participate in a variety of reactions, such as hydrogen abstraction from the solvent or reaction with other radical species. The presence of the amide group and the N-alkyl chain may influence the photochemical stability and the reaction pathways of the molecule.

Electrochemical Reactivity: The electrochemical behavior of benzamides is often characterized by the reduction or oxidation of the aromatic system or functional groups. For halogenated compounds, electrochemical reduction typically involves the sequential cleavage of the carbon-halogen bonds.

Studies on related benzoxazole (B165842) compounds have shown that the presence and position of substituents significantly impact the electrochemical properties. researchgate.net For this compound, cyclic voltammetry would likely reveal reduction peaks corresponding to the loss of the bromine atoms. The potential at which these reductions occur would be influenced by the electronic environment of the benzene ring, which is affected by the amide substituent. The N-(2-ethylhexyl) group is unlikely to be electrochemically active within the typical potential window but may influence the solubility and diffusion of the molecule in the electrochemical cell.

A hypothetical data table for a cyclic voltammetry experiment is presented below to illustrate the type of data that would be generated in such a study.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Anodic Peak Potential (Epa) vs. Ag/AgCl | Notes |

|---|---|---|---|

| First Reduction | -1.8 V | Not observed | Irreversible reduction, likely corresponding to the cleavage of one C-Br bond. |

This table is purely hypothetical and serves to illustrate expected results from an electrochemical analysis.

Further empirical research is necessary to fully characterize the photochemical and electrochemical reactivity of this specific compound.

2,5 Dibromo N 2 Ethylhexyl Benzamide As a Synthetic Intermediate and Building Block

Role in the Construction of Larger Molecular Architectures

The di-brominated nature of the benzamide (B126) scaffold makes it an ideal candidate for participation in sequential cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules. For instance, a related compound, N-(2,5-dibromophenyl)acetamide, has been utilized in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. researchgate.net This demonstrates the feasibility of using such scaffolds to build bi-aryl and more extended conjugated systems. The differential reactivity of the bromine atoms, influenced by the electronic effects of the amide group, could potentially allow for selective mono-arylation followed by a second, different coupling reaction, leading to unsymmetrically substituted products.

Common palladium-catalyzed cross-coupling reactions that are applicable to this type of scaffold include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C-C bonds. nih.govharvard.edu

Heck Coupling: Reaction with alkenes to form substituted alkenes. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. wikipedia.orgorganic-chemistry.org

These reactions are cornerstones of modern organic synthesis and their successful application to related dibromo-aromatic compounds underscores the potential of 2,5-dibromo-N-(2-ethylhexyl)benzamide in constructing larger, functional molecules.

Precursor for Advanced Organic Materials and Polymers

The ability to undergo double cross-coupling reactions makes 2,5-dibromobenzamide (B3348433) derivatives attractive monomers for the synthesis of conjugated polymers. The benzamide unit itself can impart specific properties to the polymer backbone, such as hydrogen bonding capabilities, which can influence polymer chain packing and morphology. For example, the synthesis of 2,5-biaryl-3-hexylthiophenes from 2,5-dibromo-3-hexylthiophene (B54134) highlights how dibromo-heterocycles are used to create materials with interesting electronic and biological properties. nih.govnih.gov

By analogy, polymerization of a monomer like This compound through reactions like Suzuki or Heck polycondensation could lead to novel polymers. The N-(2-ethylhexyl) side chain would be expected to enhance the solubility of these polymers in common organic solvents, facilitating their processing for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Utility in Methodologies for Diverse Chemical Transformations

The 2,5-dibromobenzamide scaffold can be a valuable tool for developing and optimizing new synthetic methodologies. The presence of two reactive sites allows for the study of selectivity in catalytic reactions. For example, a synthetic protocol could be designed to selectively functionalize one bromine atom over the other, or to perform a one-pot double functionalization.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com The electronic nature of the 2,5-dibromobenzamide substrate can influence the rates of these individual steps. The electron-withdrawing character of the amide functionality can affect the oxidative addition of the palladium catalyst to the C-Br bonds.

Below is a table summarizing the types of chemical transformations that are theoretically applicable to the 2,5-dibromobenzamide scaffold, based on established palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester | C(sp²) - C(sp²) | Bi-aryls, Stilbenes, Conjugated Polymers |

| Heck Reaction | Alkene | C(sp²) - C(sp²) | Substituted Alkenes, Cinnamic Amide Derivatives |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Aryl Alkynes, Conjugated Enynes |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | Di-arylamines, N-Aryl Carbazoles |

| Stille Coupling | Organostannane | C(sp²) - C(sp²) | Bi-aryls, Conjugated Systems |

| Negishi Coupling | Organozinc Reagent | C(sp²) - C(sp²) | Alkyl-Aryl Compounds, Bi-aryls |

This table illustrates the broad synthetic utility of the 2,5-dibromobenzamide scaffold as a versatile building block for a wide range of organic molecules and materials. While direct experimental data for This compound is not available, the established chemistry of related compounds provides a strong foundation for its potential applications in organic synthesis.

Advanced Analytical Methodologies in the Research of 2,5 Dibromo N 2 Ethylhexyl Benzamide

Chromatographic Techniques for High Purity Isolation and Analysis

For the isolation and purification of 2,5-dibromo-N-(2-ethylhexyl)benzamide, as well as for its quantitative analysis, advanced chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for purifying compounds on a larger scale than analytical HPLC, making it suitable for obtaining the high-purity samples of this compound required for further research. sichem.dewarwick.ac.uk The objective of preparative HPLC is the isolation of a valuable product. warwick.ac.uk The process involves injecting a larger volume of a concentrated solution of the crude product onto a chromatographic column. The individual components are then separated based on their differential interactions with the stationary and mobile phases. For a non-polar compound like this compound, a reverse-phase setup is typically used.

| Parameter | Typical Conditions for Preparative HPLC of this compound |

| Stationary Phase | C18-functionalized silica (B1680970) gel (10-15 µm particle size) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detection | UV-Vis at a wavelength corresponding to the compound's chromophore |

| Flow Rate | Dependent on column diameter, typically in the range of 20-100 mL/min |

| Sample Loading | Optimized to prevent column overload and ensure baseline separation |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a greener and often faster alternative to HPLC for both analytical and preparative separations. selvita.comyoutube.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without a significant loss of efficiency. youtube.com For the purification of aromatic amides, SFC can offer significant advantages in terms of solvent reduction and speed. rsc.orgcapes.gov.br

| Parameter | Typical Conditions for SFC of this compound |

| Stationary Phase | Diol or amino-functionalized silica |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |

| Detection | UV-Vis, Mass Spectrometry (MS) |

| Back Pressure | 100-200 bar |

| Temperature | 35-50 °C |

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanism of the amidation reaction that forms this compound is critical for process optimization. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of the reaction without the need for sampling. mt.comnih.gov

In Situ FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful method for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. researchgate.net By inserting an ATR probe directly into the reaction vessel, spectra can be continuously recorded. For the synthesis of this compound from 2,5-dibromobenzoyl chloride and 2-ethylhexylamine (B116587), one can monitor the disappearance of the acid chloride carbonyl peak and the appearance of the amide carbonyl peak.

In Situ NMR Spectroscopy

In situ NMR provides detailed structural information about the species present in a reaction mixture over time. acs.org This technique is particularly useful for identifying transient intermediates and byproducts. researchgate.net The reaction can be carried out directly in an NMR tube, and spectra are acquired at regular intervals. By integrating the signals corresponding to specific protons or carbons of the reactants and products, their relative concentrations can be determined as a function of time. nih.govrsc.org

| Spectroscopic Technique | Key Signals to Monitor for the Synthesis of this compound |

| In Situ FTIR | Disappearance of the C=O stretch of 2,5-dibromobenzoyl chloride (~1770-1800 cm⁻¹). Appearance of the amide I band (C=O stretch) of the product (~1640-1680 cm⁻¹). Appearance of the amide II band (N-H bend) of the product (~1520-1570 cm⁻¹). |

| In Situ ¹H NMR | Shift of the α-protons of the 2-ethylhexylamine upon conversion to the amide. Appearance of the aromatic proton signals of the product. |

Chiral Resolution Techniques for Enantiomeric Purity

The 2-ethylhexyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Since enantiomers can have different biological activities, it is often necessary to separate them. selvita.comresearchgate.net Chiral chromatography, using both HPLC and SFC, is the most common method for enantioselective separation. wikipedia.org

The precursor, 2-ethylhexylamine, is a chiral amine. yakhak.orgosti.govnih.gov The enantiomeric purity of this starting material can be crucial for the synthesis of a single enantiomer of the final product. Chiral resolution techniques are therefore applicable to both the precursor and the final product. Chiral HPLC and SFC rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. nih.govchromatographyonline.com

Another approach is chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. youtube.com These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography. youtube.com

| Technique | Typical Conditions for Chiral Resolution |

| Chiral HPLC | Stationary Phase: Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC). Mobile Phase: Hexane/Isopropanol or other normal-phase eluents. |

| Chiral SFC | Stationary Phase: Polysaccharide-based CSP. Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol). researchgate.net |

| Chiral Derivatization | Derivatizing Agent: A single enantiomer of a chiral carboxylic acid or isocyanate. Separation: Standard reverse-phase or normal-phase HPLC. |

Conclusion and Future Research Directions for 2,5 Dibromo N 2 Ethylhexyl Benzamide

Summary of Key Academic Findings and Methodological Advances

A direct review of academic literature reveals no specific studies centered on 2,5-dibromo-N-(2-ethylhexyl)benzamide. Research on analogous structures, however, allows for postulation on its potential synthetic routes and properties. The synthesis would likely involve the amidation of 2,5-dibromobenzoyl chloride with 2-ethylhexylamine (B116587). This standard reaction is a cornerstone of organic synthesis.

Methodological advances relevant to this compound would stem from broader improvements in amide bond formation and late-stage C-H functionalization. The two bromine atoms on the benzene (B151609) ring serve as versatile handles for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. These reactions are fundamental to the construction of complex organic materials. For instance, similar dibrominated aromatic compounds are routinely used as monomers in step-growth polymerization to create conjugated polymers for electronics. The N-(2-ethylhexyl) group is frequently employed to impart solubility and influence the morphology of materials in organic solvents.

Identified Challenges and Limitations in the Current Research

The primary and most significant limitation is the absence of foundational research. There are no published data on the spectroscopic, crystallographic, or electronic properties of this compound. Without this basic characterization, its potential for application remains entirely theoretical.

Anticipated Research Challenges:

Synthesis and Purification: While the synthesis appears straightforward, achieving high purity can be challenging. Removal of unreacted starting materials or byproducts from the viscous, high-boiling amide product would likely require meticulous chromatographic purification.